4-Hydroxy-4-(4-nitrophenyl)butan-2-one

Asymmetric catalysis Organocatalysis Aldol reaction

This β-hydroxy ketone is the definitive benchmark substrate for asymmetric aldol catalysis, delivering 96% yield and 95% ee with optimized organocatalysts. Its potent, broad-spectrum cytotoxicity (IC50 5.39–8.86 μM across four human cancer lines) and defined AKR1C3/CYP2D6 inhibition make it a high-value starting point for medicinal chemistry and metabolic probe development. Validated green synthesis in aqueous micellar media (78% yield) further positions it for sustainable chemistry programs. Procure this compound to access a rigorously characterized, multi-application scaffold unavailable from generic β-hydroxy ketones or simpler nitrophenyl analogs.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 57548-40-0
Cat. No. B1623828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4-(4-nitrophenyl)butan-2-one
CAS57548-40-0
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C10H11NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,10,13H,6H2,1H3
InChIKeyDKESASVLMZGECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-4-(4-nitrophenyl)butan-2-one (CAS 57548-40-0): Product Procurement & Structural Identity


4-Hydroxy-4-(4-nitrophenyl)butan-2-one (CAS 57548-40-0) is a synthetic β-hydroxy ketone featuring a chiral center at C4. It is widely used as a benchmark aldol product and is also recognized as a natural cytotoxic secondary metabolite [1]. Its IUPAC name is 4-hydroxy-4-(4-nitrophenyl)butan-2-one, with molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . The compound is stable under standard storage conditions and is typically supplied as a racemic mixture or as a single enantiomer for asymmetric catalysis studies [2].

4-Hydroxy-4-(4-nitrophenyl)butan-2-one: Why Analogs Cannot Substitute


The compound's unique combination of a β-hydroxy ketone backbone and a strong electron-withdrawing 4-nitrophenyl group dictates its specific reactivity and biological profile [1]. Simple substitution with other β-hydroxy ketones or nitrophenyl derivatives fails to replicate its dual utility as both a high-performance aldol benchmark and a characterized natural cytotoxic agent. For instance, 1-(4-nitrophenyl)-1-butanone lacks the crucial β-hydroxy group, eliminating its value in asymmetric catalysis studies [2]. Conversely, generic β-hydroxy ketones without the 4-nitrophenyl group lack the distinct chromophore and electronic effects essential for UV monitoring and specific enzyme interactions [3].

4-Hydroxy-4-(4-nitrophenyl)butan-2-one: Quantitative Differentiation Evidence


Asymmetric Aldol Catalyst Benchmarking: 96% Yield vs. Typical Literature Values

In direct head-to-head comparison using a polystyrene-supported proline amide catalyst, 4-hydroxy-4-(4-nitrophenyl)butan-2-one was obtained in 96% yield with 95% ee, significantly outperforming many other β-hydroxy ketones . This contrasts sharply with the unoptimized L-proline catalyzed reaction which gives yields typically below 50% [1].

Asymmetric catalysis Organocatalysis Aldol reaction

Cytotoxic Activity: Broad-Spectrum Anticancer Potential (IC50 5.39-8.86 μM)

When evaluated for cytotoxicity against four human cancer cell lines (HeLa, PC-3, THP, Caco-2), 4-hydroxy-4-(4-nitrophenyl)butan-2-one exhibited IC50 values ranging from 5.39 to 8.86 μM [1]. This is significantly more potent than many common natural product controls like quercetin (IC50 ~30-50 μM) [2].

Anticancer Natural product Cytotoxicity

Green Chemistry: Aqueous Micellar Synthesis Yield (78%) vs. Traditional Solvent-Based Methods (65%)

In a direct comparison, the aqueous micellar synthesis using CTAB and L-proline achieved a 78% isolated yield of 4-hydroxy-4-(4-nitrophenyl)butan-2-one under entirely organic solvent-free conditions [1]. This surpasses the 65% yield obtained using a traditional THF/water mixed-solvent system [2].

Green chemistry Micellar catalysis Sustainable synthesis

Enzyme Interaction: Specific Inhibition of AKR1C3 (IC50 12.3 μM) and CYP2D6 (Ki 8.9 μM)

Unlike many simple β-hydroxy ketones, 4-hydroxy-4-(4-nitrophenyl)butan-2-one demonstrates defined, quantifiable enzyme inhibition. It acts as a non-competitive inhibitor of Aldo-keto reductase 1C3 (AKR1C3) with an IC50 of 12.3 μM and inhibits Cytochrome P450 2D6 with a Ki of 8.9 μM .

Enzyme inhibition Drug metabolism Pharmacology

Natural Product vs. Synthetic: Validated Spectroscopic Identity (1H, 13C, 2D NMR)

The compound's identity as a natural product from Streptomyces collinus was rigorously confirmed using a full suite of advanced spectroscopic techniques including 1H, 13C, and 2D NMR [1]. This level of characterization is often absent for purely synthetic analogs, providing a higher degree of confidence in its structural integrity for downstream applications.

Natural product chemistry Analytical characterization Metabolomics

4-Hydroxy-4-(4-nitrophenyl)butan-2-one: Optimal Application Scenarios for Procurement


Benchmark Standard for Asymmetric Aldol Catalyst Development

This compound serves as the ideal substrate for rigorously comparing the efficiency of new organocatalysts. The well-documented high yield (96%) and enantioselectivity (95% ee) achievable with optimized catalysts provide a clear, quantitative benchmark. This allows for direct performance ranking of novel catalysts against established systems, accelerating catalyst discovery and optimization.

Lead Compound in Anticancer Drug Discovery from Natural Products

With its potent and broad-spectrum cytotoxicity (IC50 5.39-8.86 μM) validated across four distinct human cancer cell lines [1], this compound is an excellent starting point for medicinal chemistry optimization. Its natural origin and unique structure differentiate it from the typical pool of synthetic cytotoxic agents, offering a novel scaffold for developing new anticancer therapies.

Green Chemistry Synthesis Validation and Method Development

The compound's demonstrated synthesis in aqueous micellar media with a 78% yield [2] makes it a prime candidate for validating new green chemistry protocols. Researchers focused on sustainable synthesis can use this reaction as a model system to test novel surfactants, catalysts, or reactor designs under environmentally benign conditions, directly comparing their performance to this established green benchmark.

Chemical Probe for Enzyme Inhibition and Drug Metabolism Studies

The compound's specific, quantifiable inhibition of AKR1C3 (IC50 12.3 μM) and CYP2D6 (Ki 8.9 μM) positions it as a valuable chemical probe for studying hormone-dependent cancers and drug-drug interactions. Its defined activity allows researchers to use it as a tool compound to investigate these metabolic pathways and validate potential therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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